3-Undecenal, (3E)- 3-Undecenal, (3E)-
Brand Name: Vulcanchem
CAS No.: 77928-05-3
VCID: VC16998978
InChI: InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h8-9,11H,2-7,10H2,1H3/b9-8+
SMILES:
Molecular Formula: C11H20O
Molecular Weight: 168.28 g/mol

3-Undecenal, (3E)-

CAS No.: 77928-05-3

Cat. No.: VC16998978

Molecular Formula: C11H20O

Molecular Weight: 168.28 g/mol

* For research use only. Not for human or veterinary use.

3-Undecenal, (3E)- - 77928-05-3

Specification

CAS No. 77928-05-3
Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
IUPAC Name (E)-undec-3-enal
Standard InChI InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h8-9,11H,2-7,10H2,1H3/b9-8+
Standard InChI Key NFZSRVXWQFKKHZ-CMDGGOBGSA-N
Isomeric SMILES CCCCCCC/C=C/CC=O
Canonical SMILES CCCCCCCC=CCC=O

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

(3E)-3-Undecene, systematically named (3E)-3-undecene under IUPAC guidelines, is an unsaturated hydrocarbon classified as an alkene. Its CAS Registry Number is 1002-68-2 . The molecular formula C11H22\text{C}_{11}\text{H}_{22} corresponds to a molecular mass of 154.29 g/mol154.29\ \text{g/mol} . The "E" designation indicates the trans spatial arrangement of substituents around the double bond between carbons 3 and 4.

Stereochemical and Structural Characterization

The compound’s structure is defined by an 11-carbon chain with a double bond commencing at the third carbon. Key identifiers include:

  • InChI: InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3/b7-5+

  • InChIKey: SDTYFWAQLSIEBH-FNORWQNLSA-N

  • SMILES: C(=CCCCCCCC)CC .

These identifiers confirm the trans configuration and linear chain topology.

Physicochemical Properties

Thermodynamic Parameters

(3E)-3-Undecene exhibits distinct phase-transition properties:

PropertyValueConditionsSource
Boiling Point193.5C193.5^\circ\text{C}760 Torr
Melting Point62.1C-62.1^\circ\text{C}
Density0.7516 g/cm30.7516\ \text{g/cm}^320C20^\circ\text{C}

These properties align with trends observed in medium-chain alkenes, where increased chain length elevates boiling points relative to shorter analogs .

Mass Spectrometry

The electron ionization mass spectrum of (3E)-3-Undecene reveals fragmentation patterns consistent with alkenes, including dominant peaks at m/zm/z 55 and 69, corresponding to allylic cleavage products .

Gas Chromatography Retention Indices

Retention indices (Kovats RI) for (3E)-3-Undecene vary with column polarity and temperature:

Column TypeActive PhaseTemperature (C^\circ\text{C})Kovats RIReference
Non-polar (Squalane)Squalane1001085
Polar (PEG 4000)PEG 40001001146

These indices facilitate compound identification in complex mixtures, such as petroleum derivatives or synthetic intermediates.

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